molecular formula C12H20O8 B12845927 (4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B12845927
M. Wt: 292.28 g/mol
InChI Key: AYDMLMSASUGDHE-MEUQOTJWSA-N
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Description

(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is a complex organic compound characterized by its unique structure featuring two dioxolane rings and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the dioxolane rings, followed by the introduction of hydroxyl groups through selective oxidation reactions. Common reagents used in these steps include oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications or applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, (4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is studied for its potential as a biochemical probe. It can interact with various enzymes and proteins, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, leading to changes in their activity or function. The dioxolane rings provide structural stability and facilitate the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

InChI

InChI=1S/C12H20O8/c1-10(2)17-5-6(13)7(18-10)8-12(16,9(14)15)20-11(3,4)19-8/h6-8,13,16H,5H2,1-4H3,(H,14,15)/t6-,7+,8-,12-/m0/s1

InChI Key

AYDMLMSASUGDHE-MEUQOTJWSA-N

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)[C@H]2[C@](OC(O2)(C)C)(C(=O)O)O)O)C

Canonical SMILES

CC1(OCC(C(O1)C2C(OC(O2)(C)C)(C(=O)O)O)O)C

Origin of Product

United States

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